molecular formula C8H14O2 B044649 4-Methoxycyclohexane-1-carbaldehyde CAS No. 120552-57-0

4-Methoxycyclohexane-1-carbaldehyde

Cat. No.: B044649
CAS No.: 120552-57-0
M. Wt: 142.2 g/mol
InChI Key: YRBWGQDHNJVXSO-UHFFFAOYSA-N
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Description

4-Methoxycyclohexane-1-carbaldehyde is an organic compound with the molecular formula C8H14O2. It is a cyclohexane derivative where a methoxy group is attached to the fourth carbon and an aldehyde group is attached to the first carbon. This compound is primarily used in organic synthesis and various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxycyclohexane-1-carbaldehyde can be synthesized through several methods. One common method involves the reaction of 4-methoxycyclohexanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to form the aldehyde group. Another method includes the use of methyllithium to react with 4-methoxycyclohexanecarboxylic acid, resulting in the formation of the desired aldehyde .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxycyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form 4-methoxycyclohexanecarboxylic acid.

    Reduction: The aldehyde group can be reduced to form 4-methoxycyclohexanol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include PCC and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed:

    Oxidation: 4-Methoxycyclohexanecarboxylic acid.

    Reduction: 4-Methoxycyclohexanol.

    Substitution: Various substituted cyclohexane derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxycyclohexane-1-carbaldehyde is utilized in various scientific research applications:

    Chemistry: It serves as a building block in organic synthesis, aiding in the creation of more complex molecules.

    Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxycyclohexane-1-carbaldehyde involves its reactivity due to the presence of the aldehyde group. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis. The methoxy group can also participate in various chemical transformations, enhancing the compound’s reactivity.

Comparison with Similar Compounds

    4-Methoxycyclohexanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    4-Isopropyl-1-cyclohexene-1-carbaldehyde: Another cyclohexane derivative with an isopropyl group and an aldehyde group.

Uniqueness: 4-Methoxycyclohexane-1-carbaldehyde is unique due to its specific functional groups, which confer distinct reactivity and applications in various fields. Its combination of a methoxy group and an aldehyde group makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-methoxycyclohexane-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-10-8-4-2-7(6-9)3-5-8/h6-8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBWGQDHNJVXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120552-57-0
Record name 4-methoxycyclohexane-1-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Into a 100-mL 3-neck round-bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of ethyl 4-methoxycyclohexane-1-carboxylate (1.3 g, 6.98 mmol) in dichloromethane (30 mL). This was followed by the addition of DIBAL-H (1 M in hexanes) (9 mL, 9 mmol) dropwise at −78° C. The reaction mixture was stirred for 3 h at −78° C., then quenched with 10 mL of NH4Cl (sat.). The aqueous phase was extracted with 3×50 mL of ethyl acetate. The combined organic layers were washed with 3×50 mL of brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. This resulted in 1 g (crude) of the title compound as a colorless oil.
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

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